Kinase Inhibition Potency of 3,4-Bis(trifluoromethyl)aniline-Derived Nilotinib Compared to Structural Analogs
In a direct head-to-head comparison, nilotinib (which contains the 3,4-bis(trifluoromethyl)aniline motif) exhibited significantly greater inhibitory potency against the Abl kinase compared to analogues where the -CF3 group was replaced by a proton (2a), a fluorine atom (2b), or a methyl group (2c) [1].
| Evidence Dimension | In vitro kinase inhibition (IC50) |
|---|---|
| Target Compound Data | <2.54 nM (Nilotinib, containing 3,4-bis(trifluoromethyl)aniline moiety) [1] |
| Comparator Or Baseline | 2a (-H): 2953 nM; 2b (-F): 749.8 nM; 2c (-CH3): 135.8 nM [1] |
| Quantified Difference | >1100-fold more potent than the -H analog, >290-fold more potent than the -F analog, >53-fold more potent than the -CH3 analog. |
| Conditions | Biochemical kinase assay against Abl kinase [1] |
Why This Matters
This data provides direct quantitative evidence that the specific 3,4-bis(trifluoromethyl)aniline moiety in nilotinib is essential for achieving high potency against the primary therapeutic target, Abl kinase, and its substitution results in a significant loss of activity.
- [1] Liang, X., et al. (2013). Synthesis and biological evaluation of analogues of the kinase inhibitor nilotinib as Abl and Kit inhibitors. Bioorganic & Medicinal Chemistry Letters, 23(3), 682-686. View Source
